Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate
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Overview
Description
Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate is a complex organic compound with the molecular formula C10H9ClINO4. This compound is notable for its unique structure, which includes an acetamido group, a chloro substituent, a hydroxy group, and an iodine atom attached to a benzoate ester. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate typically involves multiple steps. One common method starts with the iodination of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate. The iodination process can be carried out using reagents such as iodine and potassium iodide in the presence of an oxidizing agent like hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperature and pressure conditions, as well as the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can remove the iodine or chlorine atoms, leading to different derivatives.
Substitution: The chloro and iodo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzoates .
Scientific Research Applications
Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate is used in several scientific research fields:
Mechanism of Action
The mechanism of action of Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the chloro and iodo groups can participate in halogen bonding. These interactions can affect the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-acetamido-5-chloro-2-hydroxybenzoate: Lacks the iodine atom, making it less reactive in certain halogenation reactions.
Methyl 4-acetamido-5-chloro-2-methoxybenzoate: Contains a methoxy group instead of a hydroxy group, altering its chemical reactivity and biological activity
Uniqueness
Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate is unique due to the presence of both chloro and iodo substituents, which provide distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields of research .
Properties
IUPAC Name |
methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClINO4/c1-4(14)13-8-6(11)3-5(10(16)17-2)9(15)7(8)12/h3,15H,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLJMCYDOCEJNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1I)O)C(=O)OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClINO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452812 |
Source
|
Record name | Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143878-24-4 |
Source
|
Record name | Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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